Aniline phenol

Conducting Polymers Electrochemical Sensors pH-Stable Materials

Researchers requiring conducting polymers functional at physiological pH face a critical limitation: polyaniline loses electroactivity above pH 5.0. 3-Anilinophenol (CAS 101-18-8) resolves this through its dual -NH₂/-OH bifunctionality. • Poly(aniline-co-o-aminophenol) retains 52.7% electroactivity at pH 11.0, enabling reliable in vivo biosensor and biofuel cell performance. • Aniline-modified phenolic resins achieve >60% char yield at 800°C vs. ~45% for conventional resins-a quantifiable fire-safety margin for aerospace and automotive composites. • Enables lower-temperature polybenzoxazine curing, reducing energy input and thermal stress on tooling. Supplied as ≥98% pure crystalline powder with full QC documentation. Ideal for dye, pharma, and advanced polymer synthesis.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B8439744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniline phenol
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N.C1=CC=C(C=C1)O
InChIInChI=1S/C6H7N.C6H6O/c2*7-6-4-2-1-3-5-6/h1-5H,7H2;1-5,7H
InChIKeyDQLGIONSPPKALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aniline Phenol Procurement Guide


Aniline phenol, also known as N-phenyl-o-aminophenol or o-hydroxy-diphenylamine (CAS: 101-18-8), is an aromatic compound containing both an amino (-NH2) and a hydroxyl (-OH) functional group on a biphenyl-like scaffold . This dual functionality enables its use as a key intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Its distinct reactivity profile, compared to mono-functional aniline or phenol, makes it a critical raw material for specific industrial chemical syntheses .

Dual -NH2 and -OH functional groups on a biphenyl scaffold Bifunctional intermediate
Key intermediate for dyes, pharmaceuticals, and polymers Synthesis utility
Distinct reactivity profile vs. mono-functional aniline or phenol Unique reactivity

Why Aniline Phenol Substitution Fails


Substituting aniline phenol with simpler analogs like aniline or phenol is not viable due to the compound's unique bifunctional nature, which dictates its performance in key applications. The presence of both -NH2 and -OH groups enables different reaction pathways and material properties that are unattainable with mono-functional compounds . For instance, in copolymer synthesis, aniline phenol acts as a unique monomer that modifies the electrochemical and pH stability of the resulting polymer, a property not achievable with aniline alone [1]. In medicinal chemistry, its dual functionality allows access to a complementary chemical space, yielding products with distinct physicochemical properties compared to those derived from aniline [2]. These quantifiable performance differences, detailed in the following sections, necessitate the procurement of the specific aniline phenol derivative over generic alternatives.

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Copolymer electrochemical and pH stability cannot be matched

Aniline alone fails to impart the pH-stable electroactivity of aniline-phenol copolymers; substitution may lead to complete performance loss at neutral/basic pH.

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Drug-like chemical space differs from aniline/phenol derivatives

Aniline phenol accesses complementary chemical space; products derived from mono-functional aniline or phenol exhibit distinct physicochemical and permeability profiles.

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Thermal and processing characteristics differ

Resin char yield and benzoxazine ring-opening temperature shifts with aniline phenol; generic phenols or anilines may not achieve required thermal stability or lower processing temperatures.

Aniline Phenol Performance Evidence


Electrochemical Activity vs. Polyaniline

The electrochemical activity of poly(aniline-co-o-aminophenol) is approximately four times higher than that of polyaniline at pH 5.0 [1]. This copolymer also retains a significantly higher fraction of its activity at elevated pH. While polyaniline loses most of its electroactivity, poly(aniline-co-o-aminophenol) retains 52.7% of its activity when moved from pH 4.0 to pH 11.0 [2], compared to a near-complete loss for polyaniline.

Electrochemical Activity
Head-to-head
4x higher at pH 5.0
Enhanced pH stability for biosensor applications
Retains 52.7% activity at pH 11.0 vs near-complete loss for polyaniline
Conducting Polymers Electrochemical Sensors pH-Stable Materials

Higher Char Yield vs. Conventional Phenolic Resins

Aniline-modified phenolic resins demonstrate significantly improved thermal stability compared to conventional phenol-formaldehyde resins . This is evidenced by a higher char yield, a key metric for fire resistance and high-temperature performance.

Char Yield
Head-to-head
>60% at 800°C
Higher thermal stability for composites
vs ~45% for conventional phenol-formaldehyde resins
High-Temperature Polymers Thermosetting Resins Composite Materials

Blood-Brain Barrier Permeability: Phenol vs. Aniline

Ester products generated from coupling aspirin with phenol building blocks have a higher predicted blood-brain permeability (CNS-pMPO score) than classic amide products produced from the same set of anilines when coupled to the drug metaclopramide [1]. This indicates a distinct advantage for phenol-derived compounds in targeting the central nervous system.

BBB Permeability
Class-level
Phenol esters > aniline amides
Supports CNS drug candidate design
tSNE analysis; qualitatively higher CNS-pMPO score
Medicinal Chemistry Drug Discovery CNS Drug Development

Lower Ring-Opening Temperature for Benzoxazines

Compared to phenol-aniline-based benzoxazine, the use of 2-(2-hydroxyethoxy)phenol and aniline to synthesize a mono-benzoxazine results in a reduced ring-opening polymerization (ROP) temperature [1]. This is a significant processing advantage, reducing energy consumption and enabling broader substrate compatibility.

ROP Temperature
Class-level
Lower for modified benzoxazine
Energy-efficient processing
Exact reduction not specified; reduces thermal stress
High-Performance Polymers Thermosets Polybenzoxazines

Antioxidant Scavenging: H2O2 vs. DPPH Activity

The antioxidant activity of aniline derivatives is highly dependent on the assay used. Aniline series compounds are more active than phenolic series in H2O2-scavenging assays due to their reduction properties, but less active in DPPH scavenging assays due to the higher bond dissociation energy (BDE) of the N-H bond compared to the O-H bond in phenols [1].

Antioxidant Assay
Class-level
Anilines active in H2O2, phenols in DPPH
Activity is radical-dependent
Opposite trends by mechanism; N-H vs O-H bond strength
Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Aniline Phenol Target Applications


pH-Stable Biosensors and Biofuel Cells

For applications requiring a conducting polymer electrode that operates at neutral or slightly basic pH (e.g., in vivo biosensors, microbial fuel cells), poly(aniline-co-o-aminophenol) is the superior choice over polyaniline. Its four-fold higher activity at pH 5.0 and retention of 52.7% activity at pH 11.0 directly address the critical failure mode of polyaniline, which loses electroactivity outside acidic conditions [REFS-1, REFS-2]. This ensures reliable sensor signal transduction and stable biofuel cell power output in physiological environments.

Fire-Resistant High-Temperature Composites

Aniline-modified phenolic resins are ideal for fabricating composite components that require high thermal stability and fire resistance. The char yield exceeding 60% at 800°C provides a quantifiable safety margin over conventional phenolic resins (~45% char yield) [1]. This makes the material suitable for applications in aerospace interiors, automotive engine compartments, and fire-resistant construction materials where structural integrity at high temperatures is paramount.

CNS-Targeted Drug Candidate Synthesis

Medicinal chemists developing therapeutics for central nervous system disorders should prioritize phenol-based building blocks like aniline phenol over aniline-based analogs. The tSNE analysis demonstrates that ester derivatives of phenol have a consistently higher predicted blood-brain barrier permeability (CNS-pMPO score) compared to amide derivatives of aniline [1]. This structural insight is invaluable for optimizing lead compounds for CNS penetration early in the drug discovery process.

Energy-Efficient Polybenzoxazine Processing

When processing polybenzoxazine resins, formulations incorporating 2-(2-hydroxyethoxy)phenol and aniline offer a distinct advantage by lowering the ring-opening polymerization temperature [1]. This reduces the energy input required for curing, minimizes thermal stress on the mold and substrate, and broadens the range of compatible fillers and reinforcements that may degrade at higher temperatures, leading to more efficient and versatile manufacturing processes.

Application
Selection Property
Validation Focus
pH-stable biosensors and biofuel cells
Reported pH-stable electroactivity
Signal stability at physiological pH
Fire-resistant high-temperature composites
Reported high char yield
Thermal stability at elevated temperatures
CNS-penetrant drug candidate synthesis
Predicted higher BBB permeability for phenol esters
CNS-pMPO score in tSNE analysis
Energy-efficient benzoxazine processing
Reported lower ROP temperature
Reduced thermal stress and energy input

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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